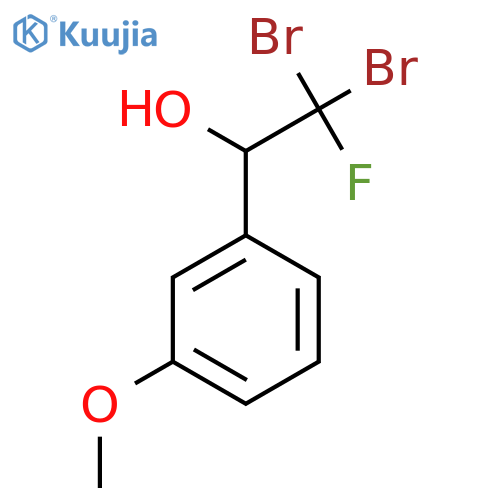Cas no 2137692-38-5 (2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol)

2137692-38-5 structure
商品名:2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol
CAS番号:2137692-38-5
MF:C9H9Br2FO2
メガワット:327.97296500206
CID:5257052
2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol
- 2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol
- Benzenemethanol, α-(dibromofluoromethyl)-3-methoxy-
-
- インチ: 1S/C9H9Br2FO2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
- InChIKey: DDLHHZDRJJHHIF-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C1C=CC=C(C=1)OC)O)(F)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.5
2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-382007-1.0g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-382007-0.1g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-382007-0.25g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 0.25g |
$683.0 | 2023-03-02 | ||
| Enamine | EN300-382007-0.05g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-382007-2.5g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 2.5g |
$1454.0 | 2023-03-02 | ||
| Enamine | EN300-382007-5.0g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 5.0g |
$2152.0 | 2023-03-02 | ||
| Enamine | EN300-382007-10.0g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 10.0g |
$3191.0 | 2023-03-02 | ||
| Enamine | EN300-382007-0.5g |
2,2-dibromo-2-fluoro-1-(3-methoxyphenyl)ethan-1-ol |
2137692-38-5 | 0.5g |
$713.0 | 2023-03-02 |
2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol 関連文献
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
2137692-38-5 (2,2-Dibromo-2-fluoro-1-(3-methoxyphenyl)ethanol) 関連製品
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
